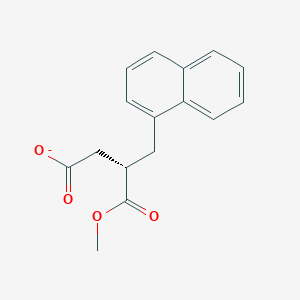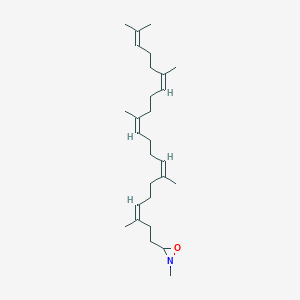
Squalene N-methyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Squalene N-methyloxaziridine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by reacting squalene with N-methyloxaziridine, resulting in the formation of a highly reactive intermediate. Squalene N-methyloxaziridine has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Squalene N-methyloxaziridine has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, squalene N-methyloxaziridine is used as a versatile reagent for the oxidation of various functional groups. In medicinal chemistry, squalene N-methyloxaziridine has been investigated for its potential as an anticancer agent and as a drug delivery system. In materials science, squalene N-methyloxaziridine has been used to prepare novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of squalene N-methyloxaziridine is based on its ability to act as a highly reactive oxidizing agent. The compound can react with various functional groups, including alkenes, alcohols, and amines, resulting in the formation of oxidized products. The reaction of squalene N-methyloxaziridine with alkenes results in the formation of epoxides, while the reaction with alcohols and amines results in the formation of corresponding aldehydes and ketones.
Efectos Bioquímicos Y Fisiológicos
Squalene N-methyloxaziridine has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, squalene N-methyloxaziridine has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Squalene N-methyloxaziridine has several advantages and limitations for lab experiments. One of the main advantages is its high reactivity, which allows it to react with various functional groups under mild reaction conditions. Additionally, squalene N-methyloxaziridine is a stable compound that can be stored for extended periods without significant degradation. However, the compound has several limitations, including its potential toxicity and the need for careful control of reaction conditions to avoid side reactions.
Direcciones Futuras
For the study of squalene N-methyloxaziridine include the development of new synthetic methods, investigation of potential applications in drug delivery and materials science, and further elucidation of its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis of squalene N-methyloxaziridine involves the reaction of squalene with N-methyloxaziridine in the presence of a catalyst. The reaction results in the formation of a highly reactive intermediate, which is then used in various chemical reactions. The synthesis of squalene N-methyloxaziridine is a complex process that requires careful control of reaction conditions to obtain high yields of the compound.
Propiedades
Número CAS |
126267-95-6 |
|---|---|
Nombre del producto |
Squalene N-methyloxaziridine |
Fórmula molecular |
C32H55NO |
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
2-methyl-3-[(3Z,7Z,11Z,15Z)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxaziridine |
InChI |
InChI=1S/C28H47NO/c1-23(2)13-10-16-26(5)19-11-17-24(3)14-8-9-15-25(4)18-12-20-27(6)21-22-28-29(7)30-28/h13-15,19-20,28H,8-12,16-18,21-22H2,1-7H3/b24-14-,25-15-,26-19-,27-20- |
Clave InChI |
BGVFNPALTGKZQC-UHFFFAOYSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1N(O1)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |
Sinónimos |
squalene N-methyloxaziridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



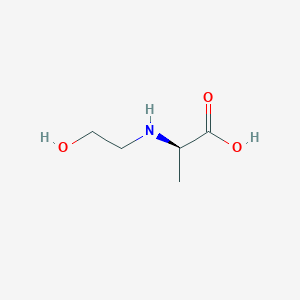
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
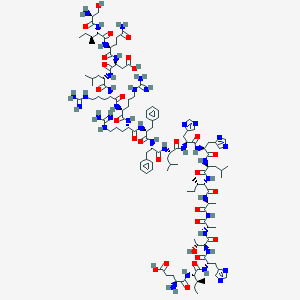
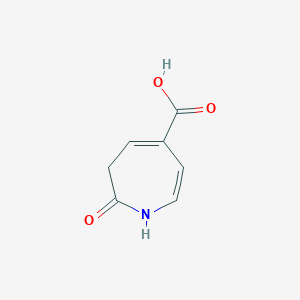
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
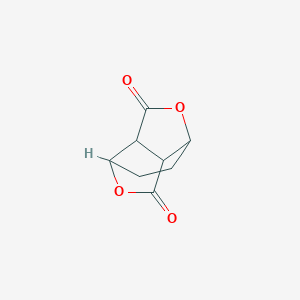
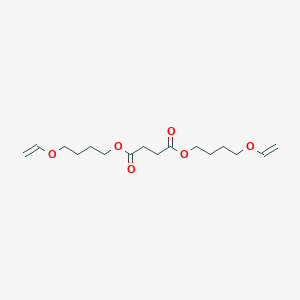
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
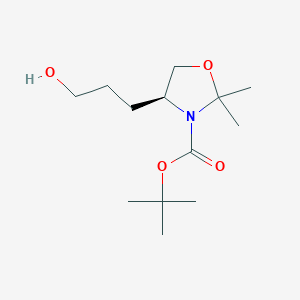
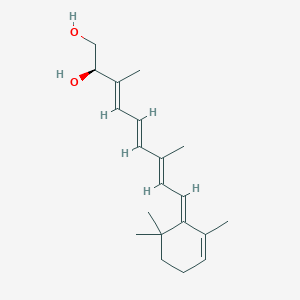
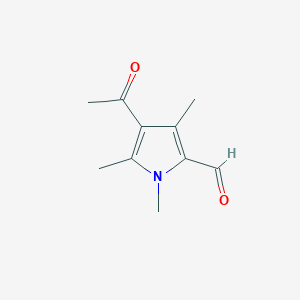
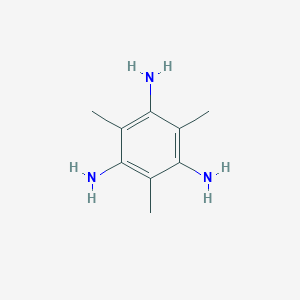
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
